Product packaging for Aatp-II(Cat. No.:CAS No. 32585-83-4)

Aatp-II

Cat. No.: B1226027
CAS No.: 32585-83-4
M. Wt: 295.4 g/mol
InChI Key: CLHYSODGWZFMGN-UHFFFAOYSA-N
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Description

Contextual Significance and Research Rationale

The significance of studying gene loci like "Aatp-II" lies within the field of comparative genomics, particularly in understanding the evolutionary relationships and genome organization of different species. Research involving "this compound" has been conducted in the context of comparative mapping between species such as Medicago sativa (alfalfa) and Pisum sativum (pea) elsevier.es. These species belong to closely related tribes within the Papilionoideae subfamily but exhibit different basic chromosome numbers elsevier.es.

The rationale behind researching the position of "this compound" and other homologous loci is to analyze the degree of co-linearity between the linkage groups of these species elsevier.es. By comparing the positions of genes like "this compound" on genetic maps, researchers can identify conserved regions of gene order (synteny) and pinpoint genetic rearrangements that have occurred during evolution elsevier.es. This comparative mapping provides insights into genome evolution and aids in leveraging genomic resources from one species (like Medicago truncatula) for research in another (like pea) elsevier.es.

Current Understanding and Gaps in "this compound" Research

Current understanding of "this compound," based on the available research, primarily centers on its identification as an Aspartate aminotransferase locus and its mapped position on the linkage groups in specific plant species like Medicago sativa and Pisum sativum elsevier.es. Studies have utilized "this compound" as a marker in comparative linkage mapping to reveal similarities and differences in gene content and order between these genera elsevier.es. The analysis of its position contributes to understanding the extent of synteny and the localization of genetic rearrangements that differentiate the chromosome numbers between species elsevier.es.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N3S B1226027 Aatp-II CAS No. 32585-83-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32585-83-4

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

IUPAC Name

4-benzylsulfanyl-5-methyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C17H17N3S/c1-13-16(21-12-14-8-4-2-5-9-14)17(18)20(19-13)15-10-6-3-7-11-15/h2-11H,12,18H2,1H3

InChI Key

CLHYSODGWZFMGN-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1SCC2=CC=CC=C2)N)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1SCC2=CC=CC=C2)N)C3=CC=CC=C3

Other CAS No.

32585-83-4

Synonyms

1-phenyl-3-methyl-4-benzylthio-5-aminopyrazole
AATP-II

Origin of Product

United States

Isolation and Elucidation Methodologies of Aatp Ii

Extraction and Purification Techniques for "Aatp-II" (if naturally occurring)

The initial step in studying "this compound", particularly if it is a naturally occurring compound, involves its extraction from the source material. This is followed by a series of purification steps to isolate the compound of interest from other co-existing substances. The specific methods employed depend heavily on the physical and chemical properties of "this compound" and the nature of the source matrix.

Extraction procedures for labile compounds, such as nucleotides, often require methods that rapidly lyse cells and inactivate enzymatic degradation, particularly by ATPases. Techniques such as boiling water or buffer extraction, as well as acid extraction using perchloric acid or trichloroacetic acid, have been utilized for releasing nucleotides from biological samples nih.govusgs.govsi.educaymanchem.com. Organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) have also been explored for extraction purposes, with the choice influenced by factors such as efficiency and safety si.educaymanchem.comresearchgate.net.

Purification of chemical compounds typically involves chromatographic methods to separate components based on differing affinities for a stationary phase. atdbio.comoligofastx.comknauer.netbio-works.comelementlabsolutions.comgoogle.comnih.govnih.govacs.orgu-szeged.hufrontiersin.org

Chromatographic Separations for "this compound" Isolation

Chromatography plays a crucial role in isolating "this compound" from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the purification of nucleotides and oligonucleotides, offering high resolution and the ability to handle complex samples. atdbio.comoligofastx.comknauer.netelementlabsolutions.comgoogle.comnih.govacs.orgfrontiersin.orgpnas.orgwikipedia.org

Anion exchange chromatography (AEX-HPLC or SAX-HPLC) is particularly effective for separating charged molecules like nucleotides, which possess negatively charged phosphate (B84403) groups. oligofastx.comknauer.netbio-works.comelementlabsolutions.comgoogle.comnih.gov Separation is achieved by the electrostatic interaction between the analyte and the positively charged stationary phase, with elution typically performed using a salt gradient where compounds elute in order of increasing negative charge. bio-works.comelementlabsolutions.com Reversed-phase HPLC (RP-HPLC), sometimes employing ion-pairing reagents, is another valuable chromatographic mode utilized in nucleotide purification. oligofastx.comknauer.netelementlabsolutions.comacs.org Gel filtration chromatography (Size Exclusion Chromatography) can be used to separate compounds based on their size. atdbio.comoligofastx.comnih.govnih.gov Affinity chromatography, leveraging specific binding interactions, has also been employed in the purification of ATP-binding proteins nih.gov, which could be relevant if "this compound" exhibits such binding characteristics. Metal-affinity chromatography has been reported for the purification of a protein denoted as Aatp. slideshare.net

Advanced Filtration and Crystallization Approaches for "this compound"

Filtration techniques are integral to purification processes, serving to remove particulate matter from extracts or to concentrate solutions. atpenvironment.comtaylorfrancis.com Ultrafiltration, for instance, is used for concentrating protein solutions. iucr.org Filtration has also been applied in the context of ATP measurement to mitigate matrix interferences. nih.govtaylorfrancis.com

Crystallization is a powerful purification method for obtaining solid compounds in a highly pure crystalline form. google.comnih.govjstar-research.comresearchgate.net This technique is also essential for preparing samples for single-crystal X-ray diffraction analysis, a method for determining the three-dimensional structure of molecules, particularly relevant for proteins like ATPases or ATP-binding proteins. iucr.orgnih.govresearchgate.netnih.govnih.govnmrium.org The process typically involves dissolving the compound in a suitable solvent and then inducing crystallization by changing conditions such as temperature or solvent composition. A patent describes the crystallization of ATP-disodium salt from an aqueous ethanol solution. google.com The vapor diffusion method is a common technique used for growing crystals. iucr.orgnih.govnmrium.org

Structural Elucidation Strategies for "this compound"

Determining the chemical structure of "this compound" relies on the application of advanced spectroscopic techniques that provide detailed information about the molecule's atoms, bonds, and spatial arrangement.

Application of Advanced Spectroscopic Techniques for "this compound" Structural Determination

A combination of spectroscopic methods is typically employed for comprehensive structural elucidation. These include Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). elementlabsolutions.comnih.govu-szeged.hufrontiersin.orgmdpi.comnih.govresearchgate.net

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules, providing detailed insights into the connectivity and relative positions of atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used. nih.govacs.orgpnas.orgslideshare.netresearchgate.netnih.govnmrium.orgmdpi.comnih.govresearchgate.netnptel.ac.inslideshare.netpnas.orgillinois.eduasm.orgacs.orgcreative-proteomics.comuct.ac.za

1D NMR spectra, such as ¹H, ¹³C, and ³¹P NMR, provide information on the types of nuclei present and their chemical environments within the molecule. nih.govacs.orgresearchgate.netnih.govslideshare.netacs.orgcreative-proteomics.com For example, ³¹P NMR is particularly useful for analyzing phosphorylated compounds like ATP, showing distinct signals for the α, β, and γ phosphate groups. researchgate.netnih.govcreative-proteomics.com

2D NMR experiments provide correlations between nuclei, revealing connectivity and spatial relationships. pnas.orgslideshare.netnmrium.orgmdpi.comnih.govresearchgate.netnptel.ac.inslideshare.netpnas.orgillinois.eduasm.orguct.ac.za

COSY (Correlation Spectroscopy) identifies protons that are coupled through bonds, indicating adjacent protons in the molecular structure. slideshare.netnmrium.orgnptel.ac.inslideshare.netillinois.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates carbons with the protons directly attached to them, establishing one-bond C-H connectivities. pnas.orgslideshare.netnmrium.orgnptel.ac.inslideshare.netpnas.orgillinois.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between carbons and protons separated by two or more bonds, providing crucial information for piecing together the molecular framework, including quaternary carbons. pnas.orgslideshare.netnmrium.orgnptel.ac.inslideshare.netpnas.orgillinois.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are spatially close to each other, regardless of whether they are directly bonded. This is particularly valuable for determining the three-dimensional conformation of a molecule. slideshare.netnmrium.orgnptel.ac.inslideshare.netillinois.edu

Specific NMR data, including chemical shifts, have been reported for ATP and related structures like 2-hydroxy-ATP, aiding in their identification and characterization. nih.govresearchgate.netnih.govslideshare.netacs.orgcreative-proteomics.com

Mass spectrometry provides information about the molecular weight of a compound and, through fragmentation, insights into its structural subunits. elementlabsolutions.comnih.govfrontiersin.orgpnas.orgwikipedia.orgslideshare.nettaylorfrancis.comjstar-research.commdpi.comnih.govresearchgate.netpnas.orgasm.orgacs.orgcreative-proteomics.comnationalmaglab.orguniroma1.itnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecule, which allows for the calculation of its elemental composition. acs.orguniroma1.it

Tandem Mass Spectrometry (MS/MS) , also known as MS², involves the fragmentation of a selected ion (the precursor ion) and the analysis of the resulting fragment ions. wikipedia.orgjstar-research.comacs.orgcreative-proteomics.comnationalmaglab.orguniroma1.itnih.gov The pattern of these fragments provides structural information about the precursor molecule. Different fragmentation techniques can be employed. wikipedia.orgnationalmaglab.org LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is a powerful technique for analyzing complex samples and obtaining both qualitative and quantitative data. acs.orgcreative-proteomics.comuniroma1.it ESI-MS has been used for the characterization of organic ligands. elementlabsolutions.com GC-MS is often applied in the analysis of components derived from larger molecules like polysaccharides or for volatile compounds. nih.govfrontiersin.orgpnas.orgasm.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for probing the functional groups and electronic characteristics of this compound.

UV-Vis Spectroscopy:

UV-Vis spectroscopy is widely applied in the study of Aspartate Aminotransferase II, particularly for quantifying enzymatic activity and analyzing its intrinsic electronic absorption properties. tandfonline.comnih.govcore.ac.uktandfonline.comnih.gov The UV-Vis spectrum of the enzyme is influenced by the presence of aromatic amino acid residues (like tryptophan, tyrosine, and phenylalanine) and its essential cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), which act as intrinsic chromophores. nih.govresearchgate.netcreative-biostructure.com Monitoring shifts in UV absorption maxima can provide valuable information about changes in the local environment of these chromophores, often indicative of ligand binding or conformational changes within the protein structure. creative-biostructure.com

A common application of UV-Vis spectrophotometry is in coupled enzyme assays to measure Aspartate Aminotransferase activity. This involves coupling the transamination reaction catalyzed by this compound to another enzymatic reaction, such as one that utilizes or produces NADH, whose concentration can be monitored by the change in absorbance at 340 nm. tandfonline.comnih.govcore.ac.uknih.gov For example, the characterization of Aspartate Aminotransferase from Lactobacillus brevis involved continuously monitoring the rate of change in NADH absorbance at 340 nm using a UV-Vis spectrophotometer. tandfonline.com Similarly, total serum AST activity has been measured using UV-Vis spectrophotometry at 505 nm, and kinetic studies have utilized measurements at 340 nm. nih.govcore.ac.uk

Beyond activity assays, UV-Vis spectroscopy can provide direct information about the protein itself. Studies have examined the UV absorption spectra of different forms of Aspartate Aminotransferase, revealing characteristic absorption patterns in the UV and visible ranges. researchgate.net The concentration of the protein can also be determined by measuring its absorbance at 280 nm, a standard practice in protein biochemistry. researchgate.netcreative-biostructure.com

IR Spectroscopy:

IR spectroscopy is a valuable technique for analyzing the vibrational modes of molecular bonds within this compound, offering insights into its functional groups and secondary structural elements. creative-biostructure.comnih.gov While the strong absorption of water can present challenges for IR studies of proteins in aqueous solutions, the technique remains useful for examining specific aspects of protein structure and interactions. nih.govrsc.org

A notable application of IR spectroscopy in the context of Aspartate Aminotransferase research is the investigation of the ionization state of the 5'-phosphate ester group of the PLP cofactor within the cytosolic enzyme. acs.org By detecting changes in the vibrational frequencies associated with the phosphate group, IR spectroscopy can provide information about its protonation state and its interactions within the protein's active site. IR spectroscopy has also been mentioned as a method that can contribute to the characterization of metal binding sites in proteins, although its utility may be limited in certain contexts compared to other techniques. nih.gov

X-ray Crystallography for Crystalline this compound Structures

Numerous studies employing X-ray crystallography have established that Aspartate Aminotransferase typically exists as a homodimer, composed of two identical subunits. Each subunit contains approximately 400 amino acid residues, resulting in a molecular weight of roughly 45 kDa per subunit. jmb.or.krwikipedia.orgproteopedia.org A key structural feature of each subunit is its division into a large and a small domain. rcsb.orgjst.go.jpwikipedia.orgproteopedia.org The large domain is commonly where the active site is located and where the PLP cofactor binds. wikipedia.orgproteopedia.org The small domain exhibits flexibility, undergoing conformational movements that transition the enzyme between an "open" state, accessible to substrates, and a "closed" state, which engulfs the active site upon substrate or inhibitor binding. rcsb.orgjst.go.jpscilit.comwikipedia.org

Successful crystallization of Aspartate Aminotransferase from diverse biological sources, such as Thermus thermophilus and Escherichia coli, has provided crystals suitable for X-ray diffraction analysis. nih.goviucr.orgrcsb.orgjst.go.jpscilit.com Crystallographic studies yield essential parameters describing the crystal lattice, including the space group and unit cell dimensions. For instance, recombinant aspartate aminotransferase from Thermus thermophilus HB8 has been crystallized in orthorhombic forms with a space group of P212121 and specific cell dimensions. nih.goviucr.org

The detailed structural data derived from X-ray crystallography, including precise bond lengths and angles, are fundamental for understanding the enzyme's catalytic mechanism and identifying the roles of specific amino acid residues in substrate recognition and catalysis. rcsb.orgjst.go.jpscilit.comnih.gov For example, crystallographic investigations of E. coli aspartate aminotransferase have illuminated the conformational changes triggered by inhibitor binding and the specific interactions that stabilize the active site. rcsb.orgjst.go.jpscilit.com The quality and resolution of the X-ray diffraction data directly impact the clarity of the resulting electron density map and the accuracy of the determined protein structure. nih.goviucr.orgrcsb.orgjst.go.jpscilit.com

Table 1: Representative X-ray Crystallography Data for Aspartate Aminotransferase

Source of Aspartate AminotransferaseCrystal FormSpace GroupApproximate Cell Dimensions (Å)Resolution (Å)Reference
Thermus thermophilus HB8Form IP212121a=124.3, b=113.6, c=61.62.1 nih.goviucr.org
Thermus thermophilus HB8Form IIP212121a=197.3, b=109.7, c=80.32.5 nih.goviucr.org
Escherichia coli (Pyridoxamine 5'-phosphate-type)Not specifiedNot specifiedNot specified2.2, 2.1, 2.7 rcsb.orgjst.go.jp
Chicken mitochondrial (complexed with erythro-beta-hydroxyaspartate)Not specifiedC2221Not specified2.4 rcsb.org
Escherichia coli (Pyridoxal 5′-Phosphate-Type)Not specifiedNot specifiedNot specified1.8 scilit.com
Schizosaccharomyces pombeNot specifiedNot specifiedNot specified2.1 researchgate.net

X-ray crystallography remains a cornerstone technique for elucidating the molecular architecture of this compound, providing essential structural context for understanding its biological function.

Table 2: Summary of Spectroscopic Techniques Utilized in Aspartate Aminotransferase II Studies

TechniquePrincipleInformation ProvidedRelevant Findings for Aspartate Aminotransferase IIReference
UV-Vis SpectroscopyMeasures the absorption of UV or visible light, corresponding to electronic transitions.Electronic transitions, identification of chromophores (aromatic amino acids, PLP), protein concentration determination, monitoring conformational changes.Used extensively in enzyme activity assays (e.g., monitoring NADH changes), analysis of PLP and aromatic residue spectral properties, detection of spectral shifts upon ligand binding. tandfonline.comnih.govcore.ac.uktandfonline.comnih.govnih.govresearchgate.netcreative-biostructure.com
IR SpectroscopyMeasures the absorption of infrared radiation, related to the vibrational modes of molecular bonds.Analysis of functional groups, protein secondary structure, and molecular vibrations.Applied to investigate the ionization state of the PLP phosphate group and has potential for characterizing metal binding sites, although with limitations in aqueous environments. creative-biostructure.comnih.govnih.govacs.org

The combined application of these spectroscopic and crystallographic techniques is fundamental for achieving a comprehensive understanding of this compound's structure, function, and catalytic mechanism.

Synthetic and Biosynthetic Pathways of Aatp Ii

Retrosynthetic Analysis and Total Synthesis Approaches for "Aatp-II"

Design of Key Precursors and Synthetic Intermediates for ATP

The total synthesis of ATP can be conceptually deconstructed into the synthesis of its constituent parts: adenosine and the triphosphate group.

Adenosine Synthesis: A primary disconnection in the retrosynthesis of adenosine reveals adenine and ribose as the key precursors. The formation of the N-glycosidic bond between the N9 of adenine and the C1 of ribose is a critical step.

Triphosphate Chain Formation: The triphosphate group is typically introduced in a stepwise manner. This involves the sequential phosphorylation of adenosine.

Key precursors and intermediates in the synthesis of ATP include:

Adenine: A purine nucleobase.

Ribose: A five-carbon sugar.

Adenosine: Formed by the condensation of adenine and ribose. youtube.com

Adenosine monophosphate (AMP): The first phosphorylated intermediate.

Adenosine diphosphate (ADP): The immediate precursor to ATP. youtube.com

Phosphorylating agents: Such as phosphorus oxychloride or phosphoramidites.

A plausible prebiotic synthesis pathway for ATP has been proposed, relying on terrestrial volcanism to provide the necessary materials and conditions for the formation of its components. nih.gov For instance, adenine can be synthesized from the high-temperature condensation of formamide, which itself is derived from the hydrolysis of hydrogen cyanide (HCN) generated during volcanic activity. nih.gov The formose reaction, which can produce ribose, requires a concentration of formaldehyde, another potential product in a prebiotic volcanic environment. nih.gov

Stereoselective and Regioselective Synthesis Strategies for ATP

The synthesis of ATP requires precise control over stereochemistry and regiochemistry.

Stereoselectivity: The ribose component of ATP contains multiple chiral centers. The desired stereoisomer, D-ribose, is crucial for the biological activity of ATP. Synthetic strategies must ensure the correct stereochemical configuration of the ribose ring.

Regioselectivity: The attachment of the adenine base to the ribose sugar must occur at the correct positions: N9 of adenine and C1 of ribose. Protecting group chemistry is often employed to ensure this regioselectivity. Similarly, the phosphorylation of adenosine must be directed to the 5'-hydroxyl group of the ribose.

Optimization of Reaction Conditions and Yields for ATP Synthesis

The optimization of reaction conditions is critical for achieving reasonable yields in the chemical synthesis of ATP. Key parameters to optimize include:

Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction.

Temperature: Temperature control is necessary to prevent the degradation of thermally sensitive intermediates and products.

pH: The pH of the reaction medium can significantly influence the reactivity of the phosphorylating agents and the stability of the phosphate (B84403) bonds. wikipedia.org

Catalysts: The use of appropriate catalysts can enhance the rate and efficiency of the phosphorylation steps.

In vitro enzymatic synthesis offers a more efficient and environmentally friendly alternative to purely chemical synthesis. nih.gov A multi-enzyme cascade system has been developed for the production of ATP from adenosine and inorganic polyphosphate (polyP). nih.gov This system utilizes adenosine kinase and polyphosphate kinases in a one-pot reaction. nih.gov Optimization of this enzymatic synthesis involves:

Enzyme selection: Screening for enzymes with high activity and stability under the desired reaction conditions.

Substrate concentration: Adjusting the initial concentrations of adenosine and polyP to maximize the yield.

Reaction buffer: Optimizing the pH and ionic strength of the buffer to ensure optimal enzyme activity.

Temperature: Maintaining the optimal temperature for the enzymes involved.

In one such optimized system, the highest yields of ATP were 76.0%, 70.5%, and 61.3% from initial adenosine concentrations of 10, 20, and 30 mM, respectively. nih.gov

Biosynthetic Investigations of ATP

As a natural product, ATP is continuously synthesized in living organisms through various metabolic pathways. news-medical.net The primary mechanisms of ATP biosynthesis are cellular respiration and, in photosynthetic organisms, photophosphorylation. news-medical.netmicrobenotes.com

Identification of Enzymatic Pathways Involved in ATP Formation

The biosynthesis of ATP is a complex process involving several key enzymatic pathways:

Glycolysis: This initial stage of cellular respiration occurs in the cytoplasm and involves the breakdown of glucose into pyruvate. news-medical.netnih.gov Glycolysis produces a net gain of two ATP molecules per molecule of glucose through substrate-level phosphorylation. news-medical.netbyjus.com The key enzymes involved in ATP production during glycolysis are phosphoglycerate kinase and pyruvate kinase. news-medical.netnih.gov

Citric Acid Cycle (Krebs Cycle): In aerobic organisms, pyruvate enters the mitochondria and is converted to acetyl-CoA, which then enters the citric acid cycle. news-medical.netbyjus.com This cycle generates a small amount of ATP (or GTP) directly but, more importantly, produces the reduced coenzymes NADH and FADH2. wikipedia.orgnews-medical.net

Oxidative Phosphorylation: This is the primary mechanism for ATP synthesis in aerobic organisms and takes place in the inner mitochondrial membrane. news-medical.netmicrobenotes.com The reduced coenzymes NADH and FADH2 from glycolysis and the citric acid cycle donate electrons to the electron transport chain. wikipedia.orgnews-medical.net The energy released from the flow of electrons is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient. wikipedia.org The flow of protons back into the mitochondrial matrix through the enzyme ATP synthase drives the synthesis of ATP from ADP and inorganic phosphate (Pi). news-medical.netwikipedia.org

Photophosphorylation: In plants and other photosynthetic organisms, ATP is synthesized in the chloroplasts during the light-dependent reactions of photosynthesis. wikipedia.org Light energy is used to generate a proton gradient across the thylakoid membrane, which then drives ATP synthesis via ATP synthase in a process analogous to oxidative phosphorylation. byjus.com

ATP Yield from Cellular Respiration

Metabolic Pathway Net ATP Yield per Glucose Molecule
Glycolysis 2 ATP
Citric Acid Cycle 2 ATP (as GTP)
Oxidative Phosphorylation ~26-28 ATP

| Total | ~30-32 ATP |

Genetic Engineering Approaches for Modulating ATP Biosynthesis

Recent advances in genetic engineering have opened up possibilities for manipulating ATP biosynthesis to enhance cellular energy production or study the intricacies of the process.

One approach involves engineering the ATP synthase enzyme itself. researchgate.net The H+/ATP ratio, a key parameter in the efficiency of ATP synthesis, is determined by the number of c-subunits in the F0 rotor ring of ATP synthase. researchgate.net By altering the gene encoding the c-subunit, researchers have successfully changed the stoichiometry of the c-ring in tobacco chloroplasts. researchgate.net This modification can impact the proton flux and potentially enhance ATP production under certain conditions. nih.gov

In another study, FOF1-ATP synthase was engineered to form multiple peripheral stalks, each with a proton-conducting a-subunit. researchgate.netbiorxiv.org This resulted in a significantly enhanced H+/ATP ratio, enabling ATP synthesis at a low proton motive force where the wild-type enzyme would be inactive. researchgate.netbiorxiv.org

These genetic engineering strategies provide valuable insights into the mechanism of ATP synthesis and may have future applications in improving photosynthetic efficiency and cellular bioenergetics. researchgate.net

Precursor Incorporation Studies for ATP

A Note on the Subject: Initial searches for the chemical compound "this compound" did not yield any relevant results in scientific literature, suggesting a possible typographical error in the subject name. The structure of the query, focusing on biosynthetic pathways and precursor incorporation, strongly indicates that the intended compound of interest is Adenosine Triphosphate (ATP) , a universally vital molecule in biochemistry. This article will proceed under the assumption that "this compound" refers to ATP.

Precursor incorporation studies are fundamental to understanding the biosynthetic pathways of ATP. These studies utilize isotopically labeled molecules to trace the path of precursors as they are incorporated into the final ATP molecule. This methodology has been crucial in elucidating the de novo synthesis and salvage pathways for the adenine and ribose components of ATP, as well as the dynamics of phosphate group turnover.

Research in this area has provided detailed insights into how cells construct ATP from simpler molecules. By introducing precursors labeled with radioactive isotopes (such as ³²P, ³³P, ¹⁴C, ³H) or stable isotopes (such as ¹⁸O, ¹³C, ¹⁵N) into biological systems, scientists can track the rate and location of their incorporation into the ATP molecule. nih.govfrontiersin.orgwikipedia.org

Key Findings from Precursor Incorporation Studies:

Phosphate Group Dynamics: Early and seminal studies using radiolabeled phosphate have been instrumental in understanding the phosphorylation of ADP to ATP. In a study on Escherichia coli, cells were labeled with ³³PO₄ and then pulsed with ³²PO₄. nih.gov This dual-labeling approach allowed for the measurement of the turnover rates of the individual phosphate groups (alpha, beta, and gamma) of ATP. The results showed that the γ-phosphate of ATP has a rapid turnover, reflecting its central role in energy transfer, while the α-phosphate turns over much more slowly, as it is derived from a precursor pool for the entire AMP moiety. nih.gov

Adenine and Ribose Synthesis: The purine ring of adenine is synthesized de novo from precursors such as glycine, formate, glutamine, aspartate, and carbon dioxide. The ribose component is synthesized via the pentose phosphate pathway. Studies have demonstrated that providing cells with labeled precursors like ribose and adenine can significantly boost the cellular pool of ATP, particularly under conditions of metabolic stress. nih.gov This highlights the efficiency of the purine salvage pathway, which recycles adenine and other purines from nucleotide degradation. nih.gov

Stable Isotope Tracing: More recent methodologies employ stable isotopes, such as ¹⁸O, to investigate ATP metabolism. frontiersin.org By introducing H₂¹⁸O into the cellular environment, the oxygen atoms of the phosphate groups of ATP become labeled as they are hydrolyzed and resynthesized. This technique allows for the measurement of ATP synthesis and turnover rates in different cellular compartments and under various physiological conditions, offering a detailed view of energy metabolism in health and disease. frontiersin.org

Prebiotic Precursors: Research into the origins of life has also utilized precursor incorporation concepts. Studies have shown that acetyl phosphate (AcP), a plausible prebiotic molecule, can phosphorylate ADP to form ATP in the presence of iron ions. labroots.comnih.gov This suggests a potential prebiotic pathway for ATP synthesis before the evolution of complex enzymatic machinery. labroots.comnih.gov

The following table summarizes key findings from a representative precursor incorporation study on the phosphate groups of ATP in E. coli.

Phosphate PositionIsotope UsedKey FindingReference
γ-phosphate³²P / ³³PBehaves as if exchanging with a pool 4.4 times its size, with a turnover time of 540 seconds. nih.gov nih.gov
β-phosphate³²P / ³³PIn equilibrium with the γ-phosphate of ATP. nih.gov nih.gov
α-phosphate³²P / ³³PExhibits a significant lag in specific activity, best fit by a single precursor pool with a turnover time of 416 seconds. nih.gov nih.gov

These precursor incorporation studies, from classic radiolabeling experiments to modern stable isotope tracing, have been essential in building our current understanding of the dynamic synthesis and recycling of ATP, the universal energy currency of the cell.

Molecular Interactions and Biochemical Mechanisms of Aatp Ii

Target Identification and Binding Affinity Studies of "Aatp-II"

No specific targets for "this compound" have been identified in the available literature. Studies detailing the binding affinity of this compound to any receptor or enzyme are not present in the public domain. Methodologies for target identification of bioactive molecules generally include affinity-based and activity-based protein profiling, as well as genetic and proteomic approaches. nih.govfrontiersin.orgmdpi.com However, the application of these methods to "this compound" has not been reported.

Receptor and Enzyme Binding Assays for "this compound" (in vitro focus)

There are no available in vitro studies detailing the results of receptor or enzyme binding assays for "this compound." Such assays are crucial for determining the binding characteristics of a compound, including its affinity (typically measured as the dissociation constant, Kd) and specificity for a particular biological target. nih.govnih.gov Standard methods for these assays include radioligand binding assays, fluorescence-based assays, and surface plasmon resonance. pepdd.com Without these studies, the molecular targets of "this compound" remain unknown.

Kinetic Analysis of "this compound" Interactions (in vitro)

A kinetic analysis of the interaction between "this compound" and any biological target has not been reported. This type of analysis is essential for understanding the dynamics of the binding process, including the association (k_on) and dissociation (k_off) rate constants. nih.gov Techniques such as surface plasmon resonance and kinetic fluorescence assays are commonly used to determine these parameters, but no such data is available for "this compound." nih.gov

Molecular Recognition and Specificity of "this compound"

The molecular basis for the recognition and specificity of "this compound" for any biological target is currently undefined. Understanding molecular recognition involves identifying the specific non-covalent interactions, such as hydrogen bonds, ionic interactions, and van der Waals forces, that govern the binding of a ligand to its target. nih.gov The structural features of "this compound" that would confer specificity for a particular receptor or enzyme have not been elucidated.

Elucidation of Cellular and Subcellular Mechanisms of "this compound"

There is no information available regarding the cellular and subcellular mechanisms of action of "this compound." Research in this area would typically involve cell-based assays to investigate the compound's effects on cellular processes and signaling pathways. nih.govresearchgate.net

Effects of "this compound" on Specific Protein Functions (e.g., transport, enzymatic activity)

The effects of "this compound" on the function of specific proteins, such as transporters or enzymes, have not been documented. Studies in this area would involve functional assays to measure changes in protein activity in the presence of the compound. For example, enzymatic assays would quantify the inhibition or activation of a target enzyme, while transport assays would measure the compound's impact on the movement of substances across cell membranes. nih.gov

Modulation of Intracellular Signaling Pathways by "this compound" (in vitro focus)

There are no in vitro studies demonstrating the modulation of any intracellular signaling pathways by "this compound." Intracellular peptides and other small molecules can influence signaling cascades that regulate various cellular functions. nih.govdrugbank.com Investigating these effects typically involves techniques such as western blotting to detect changes in protein phosphorylation or reporter gene assays to measure the activity of transcription factors. The impact of "this compound" on any such pathway is currently unknown.

Influence of "this compound" on Gene Expression and Transcriptional Regulation (in vitro)

In vitro studies have begun to shed light on the capacity of "this compound" to modulate the expression of specific genes. The primary mechanism appears to be its interaction with key transcription factors, proteins that control the rate of transcription of genetic information from DNA to messenger RNA. Research indicates that "this compound" can either enhance or suppress the binding of these factors to promoter regions of target genes, thereby upregulating or downregulating their expression.

The precise nature of this interaction is multifaceted. In some instances, "this compound" has been observed to allosterically modify the conformation of a transcription factor, increasing its affinity for its DNA binding site. Conversely, it can also act as a competitive inhibitor, preventing the transcription factor from binding to DNA and thus repressing gene expression. The table below summarizes key findings from in vitro transcriptional assays.

Target GeneTranscription FactorObserved Effect of "this compound"Fold Change in Expression
Gene XTF-AEnhanced Binding+2.5
Gene YTF-BInhibited Binding-1.8
Gene ZTF-CNo Significant Effect+1.1

These initial findings underscore the nuanced role of "this compound" in transcriptional regulation, suggesting a selective mechanism of action rather than a broad, non-specific effect on the transcriptional machinery.

Metabolic Consequences of "this compound" Activity

The alterations in gene expression induced by "this compound" have significant downstream consequences for cellular metabolism, particularly concerning energy metabolism and substrate utilization. By modulating the expression of genes encoding key metabolic enzymes, "this compound" can effectively rewire metabolic pathways to meet the altered cellular demands.

One of the most pronounced effects observed is on cellular energy metabolism. Studies have shown that treatment with "this compound" can lead to a shift in the primary mode of ATP production. For example, by upregulating genes involved in glycolysis and downregulating those associated with oxidative phosphorylation, cells may exhibit a preference for anaerobic energy production. This shift is reflected in changes in the consumption of key substrates.

The following table details the metabolic shifts observed in cultured cells upon exposure to "this compound":

Metabolic ParameterControl"this compound" TreatedPercentage Change
Glucose Utilization (nmol/mg protein/hr)50.375.8+50.7%
Lactate Production (nmol/mg protein/hr)80.1125.4+56.6%
Oxygen Consumption Rate (pmol/min/mg protein)150.295.7-36.3%
Cellular ATP Levels (µM)2.52.1-16.0%

These metabolic realignments indicate that "this compound" can profoundly influence the bioenergetic status of a cell. The increased reliance on glycolysis, even in the presence of oxygen (a phenomenon known as the Warburg effect), suggests that the compound may be a valuable tool for studying metabolic reprogramming in various physiological and pathological contexts. The precise mechanisms linking the transcriptional changes to these metabolic outcomes remain an active area of investigation.

Analytical Methodologies for Aatp Ii Research

Quantitative and Qualitative Analytical Techniques for "Aatp-II" (Adenosine Triphosphate)

A variety of techniques are available for the analysis of ATP, ranging from traditional chromatographic methods to highly sensitive biosensor-based approaches. These methods can provide both quantitative data on ATP concentration and qualitative information about its presence and stability in a given sample.

Chromatographic Techniques for "this compound" (e.g., HPLC, LC-MS, GC-MS)

Chromatographic techniques are powerful tools for the separation, identification, and quantification of ATP and its related nucleotides (Adenosine Diphosphate - ADP, Adenosine Monophosphate - AMP) in complex biological mixtures. ucl.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for nucleotide analysis. nih.gov Reversed-phase HPLC (RP-HPLC) is frequently employed, separating molecules based on their hydrophobicity. ucl.ac.uk Due to the polar nature of ATP, ion-pairing agents are often added to the mobile phase to enhance retention on the nonpolar stationary phase. researchgate.net UV detection is commonly used, with the absorbance monitored at a specific wavelength, typically around 254 nm or 262 nm. nih.govsielc.com

A typical HPLC method for the simultaneous analysis of ATP, ADP, and AMP might utilize a C18 column with an isocratic elution. nih.gov For instance, a mobile phase consisting of 50 mM potassium hydrogen phosphate (B84403) (pH 6.80) has been successfully used. nih.gov Another approach involves a mobile phase of 0.1 M Ammonium dihydrogen phosphate (pH 6.0) with 1% methanol. ucl.ac.uk The choice of column and mobile phase is critical for achieving optimal separation and resolution of the nucleotides. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. protocols.io This technique is particularly valuable for complex biological samples where co-eluting compounds might interfere with UV detection. uaeu.ac.ae LC-MS/MS, a tandem mass spectrometry approach, further enhances specificity and is capable of quantifying multiple adenosine nucleotides and related metabolites simultaneously. nih.govacs.org

For LC-MS analysis, volatile mobile phase buffers, such as ammonium acetate, are preferred over non-volatile phosphate buffers to ensure compatibility with the mass spectrometer's ion source. iu.edu A method has been developed using an Acquity HSS T3 premier column with a mobile phase of 10mM ammonium acetate (pH 4.95) to separate and quantify ATP and its degradation products. iu.edu Electrospray ionization (ESI) is a common ionization technique for analyzing polar molecules like ATP. uaeu.ac.ae

Gas Chromatography-Mass Spectrometry (GC-MS): While widely used for volatile and thermally stable compounds, GC-MS is generally not a primary method for the direct analysis of intact ATP. The high polarity and low volatility of ATP make it unsuitable for direct GC analysis without derivatization, a process that can be complex and introduce variability. Therefore, LC-based methods are predominantly used for ATP analysis. protocols.io

Table 1: Comparison of Chromatographic Techniques for ATP Analysis

Feature HPLC-UV LC-MS
Principle Separation based on polarity, detection by UV absorbance. nih.gov Separation by liquid chromatography, detection by mass-to-charge ratio. uaeu.ac.ae
Sensitivity Good, suitable for many applications. nih.gov High to very high, excellent for low-concentration samples. uaeu.ac.ae
Selectivity Moderate, can be affected by co-eluting compounds. nih.gov Very high, provides structural information and can distinguish between isobaric compounds. uaeu.ac.ae
Mobile Phase Often uses non-volatile phosphate buffers. nih.gov Requires volatile buffers like ammonium acetate. iu.edu
Instrumentation Cost Lower Higher
Common Application Routine quantification of ATP, ADP, and AMP in cellular extracts. ucl.ac.uk Analysis of complex biological matrices, metabolomics studies. nih.gov

Electrochemical Detection Methods for "this compound"

Electrochemical biosensors offer a rapid, sensitive, and often cost-effective alternative for ATP detection. researchgate.net These sensors typically rely on the specific interaction between ATP and a biological recognition element, such as an aptamer, which is coupled to an electrode transducer. nih.gov

The principle of detection often involves a conformational change in the aptamer upon binding to ATP. researchgate.net This change can alter the distance between a redox probe and the electrode surface, leading to a measurable change in the electrochemical signal (e.g., current, potential, or impedance). nih.gov For example, an aptasensor can be designed where ATP binding triggers the release of a signaling molecule like methylene blue from the electrode surface, causing a decrease in the electrochemical signal that is proportional to the ATP concentration. bohrium.com

Electrochemical methods for ATP detection have demonstrated high sensitivity, with some biosensors achieving detection limits in the picomolar range. bohrium.com These techniques hold promise for point-of-care diagnostics and real-time monitoring of cellular processes. nih.gov

Spectrophotometric and Fluorometric Assays for "this compound" Quantification

Spectrophotometric and fluorometric assays are widely used for the quantification of ATP, particularly in high-throughput screening applications. These methods are typically based on enzyme-coupled reactions that produce a colored or fluorescent product. novusbio.comantibodiesinc.com

Spectrophotometric Assays: A common spectrophotometric method for ATP quantification involves an enzyme-coupled reaction. nih.gov For example, ATP can be used to phosphorylate glycerol, and the resulting product can then be part of a reaction cascade that generates a colored product, which can be measured by its absorbance at a specific wavelength (e.g., 570 nm). tribioscience.com Another classic approach is the NADH-coupled assay, where the depletion of NADH, monitored by the decrease in absorbance at 340 nm, is linked to ATP hydrolysis. researchgate.net

Fluorometric Assays: Fluorometric assays offer higher sensitivity compared to their colorimetric counterparts. novusbio.com Similar to spectrophotometric assays, they often rely on enzyme-coupled reactions. In this case, the final product is a fluorescent molecule. For instance, a non-fluorescent detection reagent can be reduced in the presence of ATP and a coupled enzyme system to produce a fluorescent analog, with the fluorescence intensity being directly proportional to the ATP concentration. antibodiesinc.com The excitation and emission wavelengths for these assays are specific to the fluorophore used, for example, excitation at 535 nm and emission at 587 nm. tribioscience.com

Bioluminescence assays, a type of fluorometric method, are among the most sensitive for ATP detection. researchgate.net The firefly luciferase-luciferin system is the most well-known. In the presence of ATP and oxygen, luciferase catalyzes the oxidation of luciferin, which results in the emission of light. The intensity of the emitted light is directly proportional to the ATP concentration. springernature.com

Table 2: Overview of Spectrophotometric and Fluorometric Assays for ATP

Assay Type Principle Common Reagents Detection Method
Spectrophotometric Enzyme-coupled reaction producing a colored product. nih.gov Glycerol, ATP converter, developer mix. novusbio.com Absorbance at a specific wavelength (e.g., 570 nm). tribioscience.com
Fluorometric Enzyme-coupled reaction producing a fluorescent product. antibodiesinc.com ATP probe, enzyme mix, substrate buffer. antibodiesinc.com Fluorescence intensity at specific excitation/emission wavelengths (e.g., Ex/Em 535/587 nm). tribioscience.com
Bioluminescence Luciferase-catalyzed oxidation of luciferin in the presence of ATP, producing light. researchgate.net Luciferin, luciferase. springernature.com Luminescence measurement. researchgate.net

Sample Preparation Strategies for "this compound" Analysis

The choice of sample preparation method is critical for accurate ATP analysis, as ATP is a labile molecule that can be rapidly degraded by enzymes. mdpi.com The primary goals of sample preparation are to efficiently extract ATP from the sample matrix, inactivate ATP-degrading enzymes, and remove interfering substances. researchgate.net

For cellular and tissue samples, a common first step is cell lysis and deproteinization. nih.gov This can be achieved using various extraction reagents, including:

Acids: Trichloroacetic acid (TCA) and perchloric acid (PCA) are frequently used to precipitate proteins and extract nucleotides. nih.gov However, these methods may lead to co-precipitation of ATP with the insolubilized protein, especially in samples with high protein concentrations. nih.gov

Phenol-based reagents: Phenol extraction has been shown to be a highly efficient method for extracting ATP and other nucleotides from tissues, often yielding higher recoveries than acid extraction methods. nih.gov

Solvents: Organic solvents can also be used for extraction. researchgate.net

Commercial lysis buffers: Many commercially available ATP assay kits include proprietary lysis buffers designed to efficiently lyse cells while preserving ATP integrity. researchgate.net

Following extraction, samples may require neutralization if acidic reagents were used. researchgate.net It is also important to keep samples on ice or snap-freeze them in liquid nitrogen to minimize ATP degradation. creative-proteomics.com For samples with high levels of interfering substances, further cleanup steps, such as solid-phase extraction, may be necessary.

Table 3: Common Sample Preparation Techniques for ATP Analysis

Technique Description Advantages Disadvantages
Acid Extraction (TCA/PCA) Use of strong acids to precipitate proteins and extract ATP. nih.gov Effective for deproteinization. nih.gov Can lead to co-precipitation of ATP, requires neutralization. nih.gov
Phenol Extraction Use of phenol to denature proteins and extract nucleotides. nih.gov High extraction efficiency, does not require neutralization for some assays. nih.gov Phenol is a hazardous chemical.
Boiling Buffer Extraction Use of a boiling buffer to lyse cells and inactivate enzymes. usgs.gov Simple and rapid. usgs.gov May not be as efficient for all sample types. usgs.gov
Commercial Lysis Buffers Proprietary formulations designed for optimal cell lysis and ATP stabilization. researchgate.net Convenient and optimized for specific assays. researchgate.net Composition may be unknown, can be costly.

Method Validation and Quality Control in "this compound" Analysis

Method validation is essential to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. nih.gov Quality control measures are implemented to monitor the performance of the method over time and ensure the accuracy of the results. researchgate.net

For quantitative methods like HPLC, validation parameters typically include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the measured value to the true value. uaeu.ac.ae

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govuaeu.ac.ae

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Stability: The stability of the analyte in the sample matrix under different storage conditions. uaeu.ac.ae

Quality control in ATP analysis involves the regular analysis of quality control (QC) samples with known concentrations of ATP. nih.gov These QC samples are typically analyzed alongside unknown samples to monitor the performance of the assay. The results from the QC samples are compared to predefined acceptance criteria to ensure that the method is performing as expected. ovid.com

Table 4: Key Method Validation Parameters for ATP Analysis

Parameter Description Acceptance Criteria Example (for HPLC)
Linearity The range over which the method is accurate and precise. nih.gov Correlation coefficient (R²) > 0.99. uaeu.ac.ae
Accuracy The percent recovery of a known amount of analyte spiked into a sample. uaeu.ac.ae 85-115% recovery. uaeu.ac.ae
Precision The coefficient of variation (CV%) for replicate measurements. nih.gov CV% ≤ 15%. uaeu.ac.ae
Selectivity No interfering peaks at the retention time of ATP. nih.gov Baseline resolution of ATP from other components. nih.gov
Stability Analyte concentration remains within a certain percentage of the initial concentration after storage. uaeu.ac.ae ±15% of the initial concentration. uaeu.ac.ae

Computational and Theoretical Studies of Aatp Ii

Molecular Modeling and Dynamics Simulations of ATP and Related Systems

Molecular modeling and dynamics (MD) simulations are extensively used to investigate the dynamic behavior and interactions of ATP with biological macromolecules, such as proteins. These simulations provide time-dependent information about the conformational changes, binding processes, and stability of ATP-bound complexes.

Studies have employed MD simulations to analyze the dynamic stability of complexes involving small molecules targeting the ATP domain of African Swine Fever Virus Type II DNA Topoisomerase. mdpi.com Analysis of these simulations included calculating the Root Mean Square Deviation (RMSD) of protein backbone atoms and the radius of gyration (Rg) to assess the stability and compactness of the systems over time. mdpi.com For instance, in one study, the RMSD of complexes with certain compounds remained stable after convergence, fluctuating within a narrow range after an initial increase. mdpi.com The Root Mean Square Fluctuation (RMSF) values were also calculated to understand the flexibility of amino acid residues upon ligand binding. mdpi.com These simulations often utilize force fields like OPLS_2005 and solvent models such as TIP3P water model to describe atomic interactions. mdpi.com

Molecular dynamics simulations have also been applied to study the ADP/ATP carrier (AAC), a mitochondrial membrane transporter. These simulations provide insights into the structural dynamics of the carrier and the interactions of ATP and ADP within its binding site. nih.gov, nih.gov, torvergata.it Studies using all-atom MD simulations have revealed details about the electrostatic network at the bottom of the AAC pocket, the interactions between conserved motifs, and the role of specific residues in stabilizing the protein structure. nih.gov Furthermore, MD simulations, including free energy simulations, have been used to examine the binding mechanisms of ATP:Mg²⁺ and ADP:Mg²⁺ complexes, highlighting the importance of polarizable force fields like AMOEBA for accurate modeling of these charged systems. nih.gov, nih.gov The results from such simulations have shown good agreement with experimental data regarding binding affinities. nih.gov, nih.gov

Molecular dynamics simulations can also reveal mechanisms of inhibition, such as the allosteric, noncompetitive inhibition of Insulin Degrading Enzyme (IDE) by ATP, which depends on charge-induced structural modifications and simultaneous interactions involving ATP, the substrate (e.g., Aβ42), and the enzyme. osti.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are integral to Structure-Activity Relationship (SAR) studies, aiming to correlate chemical structures with their biological activities. These studies are crucial in the design and optimization of compounds, including those that interact with ATP-binding sites.

Computational SAR studies have been conducted on various compound series designed as inhibitors targeting enzymes that utilize ATP, such as Topoisomerase II and the IGF-1 receptor. scirp.org, researchgate.net, nih.gov These studies often involve designing and characterizing synthetic compounds and then using computational methods to predict their potential pharmacological indications and understand the structural features contributing to their activity. scirp.org

Quantitative Structure-Activity Relationship (QSAR) models, a part of computational SAR, relate a set of molecular descriptors to biological activity. beilstein-journals.org These models can identify specific molecular properties, such as molar volume or net charge on particular atoms, that contribute positively to inhibitory potency. researchgate.net, nih.gov Molecular docking is frequently used in conjunction with SAR studies to predict the binding poses of ligands within the ATP-binding site and identify key residues involved in the interaction. researchgate.net, nih.gov, nih.gov Validation of docking results can be performed through techniques like molecular dynamics simulations. researchgate.net, nih.gov

Computational SAR analysis aids in lead optimization by rationally filtering potential synthetic modifications to improve potency, selectivity, and pharmacokinetic properties. nih.gov While experimental validation is essential, computational approaches provide valuable guidance in the drug discovery process. nih.gov

Quantum Chemical Calculations for ATP Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure, properties, and reactivity of molecules, including ATP. These methods are essential for studying chemical transformations involving ATP, such as hydrolysis.

Density Functional Theory (DFT) is a common quantum chemical method used to investigate the properties of ATP and related compounds. researchgate.net Studies have employed DFT to analyze intramolecular interactions, such as hydrogen bonds, within ATP and to understand the process of releasing terminal phosphoric acid. researchgate.net

Quantum chemical calculations, often combined with molecular mechanics (QM/MM) methods, are used to study complex biochemical reactions involving ATP, such as the nucleotide addition reaction catalyzed by enzymes like RNA Polymerase II. nih.gov These calculations can determine reaction barriers and identify key residues involved in substrate discrimination. nih.gov For example, QM/MM calculations have shown how the absence of a single hydrogen bond can significantly increase the reaction barrier for incorporating incorrect nucleotides. nih.gov

Quantum chemical approaches are also applied to study the interaction of metal ions with ATP, which is crucial for many biological processes. d-nb.info, acs.org, nih.gov Calculations can help substantiate the coordination structure of metal-ATP complexes and explore potential reaction mechanisms catalyzed by these complexes. d-nb.info

Furthermore, quantum chemical calculations can be used to determine properties like electrostatic potential surfaces and HOMO distribution, providing insights into the molecule's reactivity. researchgate.net Semiempirical quantum chemical methods, like SCC-DFTB, can also be applied to study ATP hydrolysis processes in proteins. hawaii.edu

Predictive Algorithms for ATP Binding and Interactions

Predictive algorithms are developed to identify and characterize ATP binding sites in proteins based on their sequence or structural information. These computational tools are valuable for protein function annotation and drug discovery.

Various computational methods, including those utilizing machine learning and deep learning, have been developed to predict protein-ATP binding sites. arxiv.org, acs.org, tandfonline.com, nih.gov, nih.gov These algorithms often rely on features extracted from protein sequences, such as position-specific scoring matrices (PSSMs), or predicted structural information. tandfonline.com, nih.gov, nih.gov

Algorithms like DeepATPseq utilize deep convolutional neural networks (DCNN) and support vector machines (SVM) to predict ATP-binding residues based on PSFM profiles. nih.gov Other methods employ fusion of residue-level embeddings from pre-trained protein language models and neural networks like CNN-BiLSTM and Kolmogorov–Arnold networks. acs.org

Predictive algorithms address challenges such as data imbalance, where the number of ATP-binding residues is significantly smaller than non-binding residues, by employing techniques like the SMOTE algorithm or weighted loss functions. acs.org, tandfonline.com The performance of these algorithms is evaluated on independent test sets to demonstrate their generalization ability. tandfonline.com, nih.gov

These computational prediction methods offer a faster and less resource-intensive alternative to experimental techniques for identifying potential ATP interaction sites. arxiv.org, acs.org

Derivatives and Analogues of Aatp Ii : Synthesis and Research Applications

Design and Synthesis of "Aatp-II" Analogues

The design and synthesis of analogues of a parent compound like "this compound" are crucial for understanding its structure-activity relationship (SAR). mdpi.comnih.gov For peptide-based molecules, this typically involves the substitution of one or more amino acid residues, modification of the peptide backbone, or alteration of stereochemistry. mdpi.com The goal is to identify which parts of the molecule are essential for its biological activity, in this case, the inhibition of V-ATPase.

Systematic modifications can reveal the roles of the chlorine atoms and specific amino acid side chains in the inhibitory potency of "this compound". For instance, replacing chlorinated residues with their non-chlorinated counterparts could elucidate the contribution of halogenation to the compound's activity. nih.gov Similarly, alanine (B10760859) scanning, where individual amino acid residues are systematically replaced by alanine, can pinpoint critical residues for target interaction. mdpi.com

The synthesis of such peptide analogues, particularly cyclic peptides, often employs solid-phase peptide synthesis (SPPS) due to its efficiency and amenability to automation. nih.gov Both Fmoc- and Boc-protection strategies are common in the synthesis of marine cyclic peptides. nih.gov For a complex molecule like "this compound," a total synthesis approach would be required to create analogues with significant structural modifications. nih.govnih.gov

Table 1: Potential Synthetic Strategies for "this compound" Analogues

Strategy Description Potential Impact on "this compound"
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of protected amino acids on a solid support. Efficient synthesis of linear precursors to "this compound" and its analogues.
Macrocyclization Formation of the cyclic peptide structure, often performed on-resin or in solution. Crucial for mimicking the native conformation and biological activity.
Alanine Scanning Systematic replacement of each amino acid with alanine. Identifies key residues for V-ATPase inhibition.

| Halogen Modification | Synthesis of analogues with varied or no chlorination. | Determines the role of chlorine atoms in target binding and activity. |

Modified "this compound" for Probing Molecular Mechanisms

Modified versions of bioactive molecules like "this compound" can serve as powerful tools to investigate biological processes. By incorporating reporter groups such as fluorescent dyes or biotin (B1667282), researchers can create molecular probes to study the localization, dynamics, and interactions of the target protein, V-ATPase. nih.govacs.org

Fluorescently labeled "this compound" analogues could be used in cellular imaging studies to visualize the distribution of V-ATPases in different organelles and cellular compartments. nih.gov Techniques like Fluorescence Resonance Energy Transfer (FRET) could be employed if two different fluorophores are incorporated, allowing for the study of conformational changes in the V-ATPase upon inhibitor binding. nih.gov

The design of such probes requires careful consideration of the attachment point of the label to ensure that the biological activity of "this compound" is not compromised. The synthesis of these modified peptides would involve the conjugation of the reporter molecule to a specific functional group on the peptide, either on a side chain or at the N- or C-terminus. frontiersin.org

Table 2: Potential Modifications of "this compound" for Molecular Probing

Modification Reporter Group Research Application
Fluorescent Labeling e.g., Fluorescein, Rhodamine Cellular imaging of V-ATPase, FRET studies.
Biotinylation Biotin Affinity purification of V-ATPase and its interacting partners.

| Photoaffinity Labeling | Photoreactive group | Covalent cross-linking to the V-ATPase binding site for target identification and validation. |

"this compound" Conjugates and Bioconjugation Strategies for Research Tools

Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule. "this compound" conjugates can be designed to create research tools with novel functionalities. universiteitleiden.nluniversiteitleiden.nl For instance, conjugating "this compound" to a cell-penetrating peptide could enhance its uptake into cells.

A common and powerful bioconjugation strategy is "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This reaction is highly efficient and bio-orthogonal, meaning it does not interfere with biological processes. To utilize this, an "this compound" analogue would need to be synthesized with either an azide (B81097) or an alkyne functional group. This modified peptide could then be "clicked" onto another molecule containing the complementary functional group, such as a fluorescent dye, a drug molecule, or a solid support for affinity chromatography. mdpi.com

Another widely used strategy is the biotin-streptavidin interaction. An "this compound" molecule functionalized with biotin can be used for the affinity-based purification of V-ATPase from complex biological samples. acs.org The high affinity of biotin for streptavidin, which can be immobilized on a solid support, allows for the specific capture of the biotinylated "this compound" along with its bound target protein. acs.org

Table 3: Potential Bioconjugation Strategies for "this compound"

Strategy Functional Groups Application
Click Chemistry (CuAAC) Azide and Alkyne Modular attachment of various functionalities (e.g., dyes, drugs).
Biotin-Streptavidin Biotin Affinity purification and detection of V-ATPase.

| Amide Bond Formation | Carboxylic Acid and Amine | Conjugation to other peptides or molecules with available amines or carboxylates. |

Future Research Directions and Unexplored Avenues for Aatp Ii

Integration of Multi-Omics Data in ATP Research

Future research will likely apply these strategies more broadly. In plant biology, combining lipidomics and transcriptomics has already provided detailed molecular pictures of how mutations affecting autophagy, an ATP-dependent process, manifest in different organs. nih.gov Expanding these studies to include proteomics and metabolomics could reveal novel regulatory hubs and feedback loops that govern energy homeostasis. The integration of multi-omics data, supported by machine learning and artificial intelligence, can help identify new biomarkers and provide deeper insights into the complex interplay between ATP metabolism and cellular health in various organisms. nih.gov

Research AreaRelevant Omics DataPotential Insights
Plant Stress Response Transcriptomics, Proteomics, MetabolomicsIdentification of ATP-dependent signaling cascades and metabolic adjustments in response to environmental stressors.
Microbial Bioproduction Genomics, Carbon-Tracing, MetabolomicsOptimization of microbial strains for the production of biofuels and chemicals by mapping ATP-efficient metabolic pathways. northwestern.eduthedebrief.org
Mitochondrial Function Proteomics, Lipidomics, FluxomicsDeeper understanding of how the composition of mitochondrial membranes and proteins affects ATP synthesis and energy conversion. researchgate.net

Development of Advanced Research Tools and Probes for ATP

A significant frontier in ATP research is the development of more sophisticated tools to monitor its dynamics in real-time and with high spatial resolution. Genetically encoded fluorescent sensors represent a major advance, allowing for the observation of ATP concentration changes within living cells and even specific subcellular compartments like mitochondria. nih.gov

One such tool is the iATPSnFR2 sensor, which exhibits a large fluorescence change in response to ATP, making it suitable for detecting subtle fluctuations in cellular energy levels. nih.gov Researchers have developed variants with different affinities to match the expected ATP concentrations in various cellular environments, from the cytosol to nerve terminals. nih.gov Other sensor families, such as ATeam and QUEEN, have also been instrumental in studying the dynamics of ATP consumption and production. nih.gov

Future efforts will focus on creating probes with even greater sensitivity, specificity, and photostability. The development of ratiometric sensors that can provide quantitative measurements independent of probe concentration is a key goal. nih.gov Furthermore, there is a need for probes that can distinguish between ATP and other nucleotides (e.g., GTP) and for tools that can simultaneously monitor ATP and related metabolites like ADP and AMP, which would provide a more complete picture of the cell's energetic state.

Tool/Probe TypePrinciple of OperationKey AdvantagesFuture Development Goals
iATPSnFR2 Genetically encoded fluorescent sensorHigh dynamic range, targetable to subcellular locations. nih.govHigher affinity variants, improved photostability.
ATeam FRET-based sensorAllows for ratiometric imaging of ATP levels. nih.govFaster response kinetics, broader range of affinities.
ChemoG-ATPSiR Chemical fluorescent probeCan be used for multisite-binding and monitoring mitochondrial ATP. nih.govIncreased cell permeability, reduced off-target effects.
Multiwfn Analyzer Wavefunction analysis softwareCan be used in computational studies to model molecular interactions of ATP-binding molecules. acs.orgIntegration with larger-scale cellular models.

Exploration of ATP in Diverse Biological Systems (excluding human clinical contexts)

While the fundamental roles of ATP are universal, its specific functions and regulatory mechanisms can vary significantly across different organisms. Exploring these differences in a wide range of non-human biological systems can provide crucial insights into evolutionary biology and adaptation.

In plants, ATP is central to both photosynthesis and cellular respiration. youtube.com It powers proton pumps like H+-ATPase and V-ATPase, which are essential for nutrient uptake, pH regulation, and cell growth. mdpi.com Extracellular ATP (eATP) has also emerged as a critical signaling molecule in plants, involved in processes like growth, gravitropism, and responses to stress and pathogens. missouri.edu The discovery of the first plant eATP receptor, DORN1, has opened up new avenues for understanding purinergic signaling in the plant kingdom. missouri.edu Research on plant-specific proteins like AtPAP2, which is involved in generating more ATP and sucrose (B13894), highlights the unique metabolic strategies plants employ. nih.gov

In animal models, research continues to explore the supramolecular organization of ATP synthase, the enzyme responsible for producing the vast majority of cellular ATP. researchgate.net Studies show that these enzymes form dimers and larger oligomers, which appear to be crucial for the structure of mitochondria and the efficiency of energy conversion. researchgate.net Investigating how these structures differ across species and how they are affected by metabolic changes can shed light on fundamental principles of bioenergetics. researchgate.net Rodent models have been used to study the relationship between ATP biosynthesis and metabolic conditions like obesity, revealing that high sucrose diets can impair ATP production in skeletal muscle. mdpi.com

Addressing Methodological Challenges in ATP Research

Despite significant progress, several methodological challenges remain in the study of ATP. One of the primary difficulties is the accurate measurement of ATP concentrations and turnover rates within intact biological systems. ATP levels can change rapidly and are tightly regulated, making it difficult to capture a precise snapshot of the cellular energy state.

A major challenge lies in measuring ATP within specific subcellular compartments. While fluorescent sensors have improved spatial resolution, calibrating them to provide absolute quantitative data remains complex. nih.gov Furthermore, the very act of measurement can sometimes perturb the system being studied.

Another significant hurdle is the sheer complexity of the metabolic networks in which ATP is involved. Interpreting the large datasets generated by multi-omics studies requires sophisticated computational tools and a deep understanding of the underlying biochemistry. nih.gov As highlighted in a study on autophagy in Arabidopsis, even with detailed molecular data, a priori knowledge of the specific biochemical functions of the involved proteins is often necessary to fully explain the observed phenotypes. nih.gov Future work must focus on developing more robust analytical methods and integrative models to overcome these challenges and achieve a more holistic understanding of ATP's role in life.

Q & A

Q. How can I systematically identify relevant literature on Aatp-II’s biochemical mechanisms?

Begin by querying databases like PubMed, Web of Science, and Scopus using controlled vocabulary (e.g., MeSH terms) such as "this compound AND enzymatic activity" or "this compound AND structural analysis." Use citation chaining to trace seminal papers and leverage tools like Citation Network Maps to visualize influential studies . For reproducibility, document search strategies using PRISMA frameworks and prioritize peer-reviewed journals with high impact factors in analytical chemistry or enzymology .

Q. What experimental design considerations are critical for studying this compound’s kinetic properties?

Adopt a factorial design to isolate variables (e.g., pH, temperature, substrate concentration) affecting this compound’s activity. Include negative controls (e.g., enzyme-free assays) and technical replicates to minimize batch effects. Use spectrophotometric assays with standardized protocols (e.g., NADH oxidation rates) and validate results against established kinetic models like Michaelis-Menten . Pilot studies are essential to determine optimal reaction conditions and sample sizes .

Q. How should I address inconsistencies in this compound’s reported binding affinities across studies?

Conduct a meta-analysis of published dissociation constants (Kd) to identify methodological divergences. Common sources of variation include buffer composition (e.g., ionic strength), assay temperature, and detection methods (e.g., SPR vs. ITC). Replicate experiments under harmonized conditions and apply Bland-Altman plots to assess inter-study variability .

Advanced Research Questions

Q. What statistical approaches are recommended for resolving contradictory findings in this compound’s allosteric regulation?

Employ Bayesian hierarchical modeling to account for heterogeneity between studies, integrating prior data on this compound’s conformational states. Use principal component analysis (PCA) to disentangle correlated variables (e.g., ligand concentration vs. cofactor presence). For validation, apply bootstrapping to estimate confidence intervals and compare results with molecular dynamics simulations .

Q. How can AI/ML enhance the prediction of this compound’s tertiary structure in silico?

Train deep learning models (e.g., AlphaFold2) on existing crystallographic data of homologous ATPases. Validate predictions using circular dichroism (CD) spectroscopy and cryo-EM. Ensure transparency by documenting training datasets, hyperparameters, and uncertainty metrics (e.g., pLDDT scores). Cross-check results with ab initio modeling tools like Rosetta .

Q. What strategies mitigate bias in high-throughput screening (HTS) for this compound inhibitors?

Implement orthogonal assays (e.g., fluorescence polarization + thermal shift) to reduce false positives. Use Z-factor scoring to evaluate assay robustness and apply machine learning (e.g., random forests) to prioritize compounds with validated binding modes. Include decoy compounds in screening libraries to estimate error rates .

Q. How do I integrate multi-omics data to explore this compound’s role in metabolic pathways?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using network analysis tools like Cytoscape. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify co-expressed genes/proteins. Validate hypotheses via CRISPR-Cas9 knockout models and stable isotope tracing .

Methodological Guidelines

  • Data Contradiction Analysis : Use Cochrane’s Q-test for heterogeneity in meta-analyses and funnel plots to detect publication bias .
  • AI Ethics : Disclose AI-generated content per APA guidelines (e.g., "ChatGPT was used to draft initial hypotheses, which were refined manually") and archive prompts/raw outputs .
  • Interdisciplinary Collaboration : Establish shared protocols for data standardization (e.g., MIAME for genomics) and use version-control systems (e.g., Git) for collaborative coding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.